REACTION_SMILES
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[CH2:7]([CH3:8])[NH:9][CH2:10][CH3:11].[CH3:12][C:13](=[O:14])[OH:15].[CH3:16][C:17]#[N:18].[Na:6].[OH:1][CH:2]=[CH:3][C:4]#[N:5]>>[CH:2](=[CH:3][C:4]#[N:5])[N:9]([CH2:7][CH3:8])[CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC=CO
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Name
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Type
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product
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Smiles
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CCN(C=CC#N)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |